3-(Phenoxymethyl)benzonitrile
Overview
Description
3-(Phenoxymethyl)benzonitrile is a chemical compound with the molecular formula C14H11NO. It belongs to the family of benzonitriles and is characterized by a phenoxymethyl group attached to a benzonitrile core. This compound is a white crystalline solid and is used in various fields including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Phenoxymethyl)benzonitrile involves the reaction of 3-bromomethylbenzonitrile with phenol in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for 16 hours, after which it is poured into water and extracted with ethyl acetate. The organic extracts are then dried and evaporated to yield the desired product .
Industrial Production Methods: Industrial production of benzonitriles often involves the conversion of corresponding benzoic acids to their chlorides, followed by reaction with ammonia or amines. Another method includes the dehydration of benzamides using thionyl chloride in benzene or toluene .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenoxymethyl)benzonitrile undergoes various chemical reactions including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are less commonly reported.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products: The major products formed depend on the type of reaction. For instance, substitution reactions may yield various substituted benzonitriles, while oxidation can lead to the formation of benzoic acids.
Scientific Research Applications
3-(Phenoxymethyl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(Phenoxymethyl)benzonitrile exerts its effects is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to fully understand its mode of action.
Comparison with Similar Compounds
Benzonitrile: A simpler analog with a single nitrile group attached to a benzene ring.
Phenoxymethylpenicillin: Although structurally different, it shares the phenoxymethyl group and is used in medical applications
Uniqueness: 3-(Phenoxymethyl)benzonitrile is unique due to its specific structure, which combines the properties of both phenoxymethyl and benzonitrile groups. This dual functionality makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
3-(phenoxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCLIXBSUZNVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481144 | |
Record name | 3-(phenoxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57928-72-0 | |
Record name | 3-(phenoxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.